cis-Trismethoxy resveratrol

Colon Cancer Caco-2 Antiproliferative

cis-Trismethoxy resveratrol (synonym: (Z)-3,5,4'-trimethoxystilbene) is a synthetic methylated derivative of the natural stilbene resveratrol. It is a potent anti-mitotic agent that acts primarily by inhibiting microtubule/tubulin polymerization.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 94608-23-8
Cat. No. B1662407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Trismethoxy resveratrol
CAS94608-23-8
Synonyms1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-benzene
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
InChIKeyGDHNBPHYVRHYCC-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





cis-Trismethoxy Resveratrol (CAS 94608-23-8): Chemical Profile and Procurement-Relevant Characteristics


cis-Trismethoxy resveratrol (synonym: (Z)-3,5,4'-trimethoxystilbene) is a synthetic methylated derivative of the natural stilbene resveratrol. It is a potent anti-mitotic agent that acts primarily by inhibiting microtubule/tubulin polymerization [1]. The compound is supplied as a pure small molecule for research use, typically with a purity specification of ≥98% as determined by HPLC . Its key structural feature is the cis (Z) configuration of the central double bond, which is critical for its biological activity profile and distinguishes it from its trans isomer. The compound is available from multiple specialty chemical vendors in quantities ranging from milligrams to grams, typically as a liquid or solution in ethanol or DMSO, and requires storage at -20°C for long-term stability [2].

Primary Workflow
Tubulin polymerization inhibition research; G2/M cell cycle checkpoint studies
Stereochemical Requirement
Cis (Z) configuration reported as essential for microtubule-targeted activity
Model Compatibility
Caco-2 colon cancer cell growth arrest models; antimitotic mechanism interrogation

Why cis-Trismethoxy Resveratrol Cannot Be Interchanged with Other Resveratrol Derivatives


Substituting cis-trismethoxy resveratrol with its trans isomer or the parent resveratrol molecule is not scientifically valid due to profound differences in potency and mechanism. The cis (Z) stereochemistry is a key determinant of biological activity, with the trans isomer being approximately 100-fold less potent in cellular growth inhibition assays [1]. Furthermore, while resveratrol acts primarily as an antioxidant and SIRT1 activator with modest cytotoxicity, the trimethoxy substitution fundamentally alters the pharmacophore, conferring potent anti-mitotic activity via direct inhibition of tubulin polymerization [2]. These differences in stereochemistry, substitution pattern, and primary mechanism mean that experimental outcomes and structure-activity relationships cannot be generalized across this compound class. Researchers intending to study microtubule dynamics or anti-mitotic effects must specifically procure the cis-trismethoxy derivative to ensure reproducibility and relevance of their findings [3].

Trans isomer
Reported stereochemical difference markedly reduces potency; cellular growth inhibition outcomes may not transfer.
Parent resveratrol
Mechanism differs (tubulin polymerization inhibition absent); cell cycle arrest profiles are distinct (G2/M vs S phase).
Unspecified stilbenes
Trimethoxy substitution and cis geometry together determine target engagement; class-level extrapolation not supported.

cis-Trismethoxy Resveratrol: Head-to-Head Quantitative Differentiation vs. Key Comparators


cis-Trismethoxy Resveratrol Exhibits 100-Fold Higher Potency than Resveratrol in Caco-2 Colon Cancer Cells

cis-Trismethoxy resveratrol (designated R3) is 100-fold more active than the parent compound resveratrol at inhibiting the growth of human colon cancer Caco-2 cells. This differential is based on the concentration required to achieve complete growth arrest [1].

vs Resveratrol in Caco-2
Head-to-head
100-fold concentration difference for complete growth arrest
Supports higher potency context in colon cancer cell models
Reported at 0.4 μM vs ~40 μM; Caco-2 assay
Colon Cancer Caco-2 Antiproliferative

cis-Trismethoxy Resveratrol Displays 100-Fold Higher Potency than Its Trans Isomer

The cis (Z) conformation of trismethoxy resveratrol is 100-fold more potent than the trans (E) isomer in inhibiting Caco-2 cell growth. This stereospecificity underscores the critical importance of the cis configuration for biological activity [1].

vs Trans Isomer
Head-to-head
100-fold potency difference in Caco-2 growth inhibition
Cis configuration critical; trans isomer yields markedly lower response
Stereochemistry-attribution context
Stereochemistry Isomer Potency Caco-2

cis-Trismethoxy Resveratrol Inhibits Tubulin Polymerization with an IC50 of 4 μM

cis-Trismethoxy resveratrol inhibits tubulin polymerization in a dose-dependent manner with an IC50 value of 4 μM [1]. This places it within the potency range of established microtubule inhibitors. For context, resveratrol itself does not directly inhibit tubulin polymerization at comparable concentrations; its anti-proliferative effects are primarily mediated through other pathways [2].

Tubulin Polymerization IC50
Cross-study comparable
4 μM
Reported anti-mitotic benchmark for microtubule inhibition studies
In vitro tubulin assay; resveratrol lacks direct effect
Microtubule Dynamics Tubulin Polymerization Anti-mitotic

cis-Trismethoxy Resveratrol Induces G2/M Cell Cycle Arrest and Polyamine Depletion

Treatment of Caco-2 cells with 0.3 μM cis-trismethoxy resveratrol caused cell cycle arrest at the G2/M phase transition and reduced the activities of ornithine decarboxylase and S-adenosylmethionine decarboxylase by 2-fold, leading to depletion of the polyamines putrescine and spermidine [1]. Resveratrol, in contrast, predominantly causes S-phase arrest in Caco-2 cells [2], indicating a distinct and non-interchangeable mechanism of action.

Cell Cycle & Polyamine Enzymes
Cross-study comparable
G2/M arrest; 2-fold reduction in ODC/SAMDC activities at 0.3 μM
Distinct mechanism from resveratrol (S phase) for G2/M checkpoint research
Caco-2 model; enzyme activity data reported
Cell Cycle Polyamine Metabolism Anti-proliferative

cis-Trismethoxy Resveratrol Demonstrates Superior Pharmacokinetic Properties Over Resveratrol

Comparative pharmacokinetic studies indicate that cis-trismethoxy resveratrol exhibits superior characteristics compared to resveratrol, including greater plasma exposure, longer elimination half-life, and lower clearance when administered orally [1]. For instance, a closely related compound, resveratrol trimethyl ether (trans isomer), showed an elimination half-life of 511 ± 136 min in rats [2], whereas resveratrol is rapidly metabolized and cleared. This suggests the trimethoxy substitution confers improved metabolic stability, a property likely shared by the cis isomer.

Oral PK Profile
Class-level inference
Trans isomer half-life 511 ± 136 min (rat); cis reported to have greater exposure and longer half-life vs resveratrol
May support in vivo exposure-model interpretation; data to verify for cis isomer
Class inference from trans trimethyl ether; requires cis-specific validation
Pharmacokinetics Bioavailability Oral Absorption

cis-Trismethoxy Resveratrol: Validated Research Applications and Use Cases


Investigating Microtubule Dynamics and Anti-Mitotic Mechanisms

cis-Trismethoxy resveratrol is a validated chemical probe for studying tubulin polymerization inhibition and its downstream effects. With a defined IC50 of 4 μM for tubulin polymerization and documented induction of G2/M cell cycle arrest, researchers can use this compound to dissect mitotic spindle assembly and cell division checkpoints in cancer cell models [1]. This is a distinct application from resveratrol, which does not act as a direct microtubule inhibitor.

Colon Cancer Cell Proliferation Studies in Caco-2 Models

The compound is an ideal tool for investigating growth inhibition in human colon adenocarcinoma (Caco-2) cells. Its 100-fold potency advantage over resveratrol in this specific cell line allows for studies at nanomolar to low micromolar concentrations, minimizing potential off-target effects and solvent cytotoxicity that may occur with higher resveratrol concentrations [1]. The defined effective concentrations (0.3 μM for 80% inhibition, 0.4 μM for complete arrest) provide clear benchmarks for experimental design.

Structure-Activity Relationship (SAR) Studies on Stilbene Derivatives

The dramatic 100-fold difference in potency between the cis and trans isomers makes cis-trismethoxy resveratrol a critical reference compound in SAR studies aimed at understanding the role of stereochemistry in stilbene bioactivity [1]. It serves as a benchmark for evaluating novel resveratrol analogs designed to improve potency or alter target engagement.

In Vivo Proof-of-Concept Studies for Resveratrol-Responsive Diseases

Due to its qualitatively superior pharmacokinetic profile compared to resveratrol—including potentially greater plasma exposure and longer half-life—cis-trismethoxy resveratrol is a more suitable candidate for in vivo animal studies investigating the therapeutic potential of resveratrol-like compounds in cancer or other diseases [2]. Its improved oral bioavailability addresses a key limitation of the parent molecule.

Application
Selection Property
Validation Focus
Microtubule dynamics & anti-mitotic mechanism studies
Tubulin polymerization inhibition (IC50 context)
G2/M arrest and mitotic spindle assembly endpoints
Colon cancer cell proliferation models (Caco-2)
Cell growth inhibition concentration window
End-point growth arrest and cytotoxicity assay context
Stilbene SAR & stereochemistry studies
Cis/trans potency differential reference
Stereochemical-attribution and isomer comparison review
In vivo model-response studies (resveratrol-related pathways)
Reported oral exposure profile (class inference)
PK exposure-model interpretation; requires cis-specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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